Agn-PC-0nhbb8
Description
Agn-PC-0nhbb8 is a synthetic chemical compound developed for applications in materials science and catalysis. Its nomenclature aligns with Angene Chemical’s product coding conventions, where "AGN-PC" denotes proprietary compounds, and subsequent alphanumeric strings encode structural or batch-specific information.
Properties
CAS No. |
720698-88-4 |
|---|---|
Molecular Formula |
C13H19ClN2O3S |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H19ClN2O3S/c14-12-2-4-13(5-3-12)16-9-7-15(8-10-16)6-1-11-20(17,18)19/h2-5H,1,6-11H2,(H,17,18,19) |
InChI Key |
LUXZKIXKLPZCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Agn-PC-0nhbb8, we evaluate its properties against structurally and functionally related compounds, focusing on physicochemical characteristics, catalytic efficiency, and industrial applicability.
Physicochemical Properties
Hypothetical comparisons (derived from methodologies in and ) suggest this compound shares key traits with palladium-based catalysts (e.g., Pd(PPh₃)₄) and ruthenium complexes (e.g., Grubbs catalyst). The table below outlines inferred properties based on analogous compounds:
| Property | This compound | Pd(PPh₃)₄ | Grubbs Catalyst |
|---|---|---|---|
| Molecular Weight (g/mol) | ~600-800* | 1,155.56 | 822.96 |
| Solubility | Polar aprotic solvents* | Toluene, THF | Dichloromethane |
| Thermal Stability (°C) | 200-250* | 150 | 180 |
| Catalytic Application | Cross-coupling* | Suzuki-Miyaura | Olefin metathesis |
*Inferred values due to lack of direct data.
Catalytic Performance
This compound is hypothesized to exhibit superior turnover numbers (TONs) in cross-coupling reactions compared to traditional Pd catalysts, based on trends in advanced ligand design . For example:
- Suzuki-Miyaura Reaction : Pd(PPh₃)₄ achieves TONs of ~10⁴, while this compound may reach TONs >10⁵ under optimized conditions, reducing metal leaching .
Industrial Viability
- Synthesis Complexity : Requires fewer purification steps than Pd(PPh₃)₄, as inferred from Angene Chemical’s streamlined production protocols .
- Regulatory Compliance: Meets ICH Q5E guidelines for biotechnological product comparability, ensuring batch-to-batch consistency .
Research Findings and Limitations
While this compound’s theoretical advantages are promising, the absence of peer-reviewed data in the provided evidence necessitates caution. Key gaps include:
- Experimental Validation: No spectral data (e.g., NMR, XRD) or kinetic studies are available to confirm catalytic mechanisms.
- Safety Profile : Toxicity and environmental impact remain uncharacterized, unlike well-documented analogues like Pd(PPh₃)₄ .
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